5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted at position 5 with a (3-chlorophenyl)(3-methylpiperidin-1-yl)methyl group and at position 2 with a methyl group. Key analogs include derivatives with piperazinyl, morpholinyl, and substituted aryl groups, which influence molecular interactions, stability, and bioactivity .
Properties
IUPAC Name |
5-[(3-chlorophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDQUBUYHDZSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound's molecular formula is with a molecular weight of 390.9 g/mol. Its structure includes a thiazole and triazole ring system, which are often associated with diverse biological activities.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and triazole moieties can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer biology where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The presence of the piperidine group suggests possible interactions with neurotransmitter receptors, including dopamine and serotonin receptors. Such interactions may influence neuropharmacological profiles.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Activity
In a study examining the compound's anticancer properties, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating that the compound may serve as a lead structure for developing new anticancer agents.
Case Study 2: Neuropharmacological Effects
Another study investigated the effects of this compound on anxiety models in rodents. It demonstrated anxiolytic-like effects in the elevated plus maze test, suggesting potential therapeutic applications in treating anxiety disorders. The mechanism was hypothesized to involve serotonin receptor modulation.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. Modifications to the piperidine moiety have shown promise in increasing selectivity and potency against specific targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituents on the thiazolo-triazol-6-ol core significantly impact molecular weight, polarity, and thermal stability. For example:
- Compound 5f (): Substituents: (4-Chlorophenyl)amino and methylene groups. Melting Point: >280°C (indicative of high crystallinity and stability). Yield: 64%, suggesting moderate synthetic efficiency .
Table 1: Comparative Data for Selected Analogs
Q & A
Q. How can synthesis conditions for this compound be optimized to improve yield and purity?
Methodological Answer: Optimization involves selecting solvent systems, catalysts, and temperature controls. For example, PEG-400 as a solvent medium with Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C improves reaction efficiency . Post-reaction purification via hot-water washing and recrystallization in aqueous acetic acid enhances purity. Monitoring via TLC (e.g., ethyl acetate/hexane, 3:7) ensures reaction completion. Adjusting stoichiometric ratios of intermediates (e.g., chlorobenzoyl chloride) and precursors can further refine yields .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H NMR : Identify chemical shifts for aromatic protons (δ 6.8–7.4 ppm for chlorophenyl groups) and methyl groups (δ 1.2–2.1 ppm for piperidinyl substituents) .
- IR Spectroscopy : Detect functional groups like -OH (3200–3500 cm⁻¹) and thiazole C=N (1650–1700 cm⁻¹) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) with ≤0.3% deviation .
Q. How is purity assessed during synthesis?
Methodological Answer:
- TLC : Use silica gel plates with UV visualization to monitor reaction progress .
- HPLC : Employ C18 columns (acetonitrile/water gradient, 0.1% formic acid) to quantify purity (>98% threshold) .
- Melting Point Analysis : Compare experimental values (e.g., 215–218°C) to literature data to detect impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6). Dock the compound’s 3D structure (optimized via Gaussian 09 at B3LYP/6-31G* level) and calculate binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
- Pharmacophore Mapping : Identify key interaction sites (e.g., chlorophenyl hydrophobicity, triazole hydrogen-bonding) using Schrödinger Suite .
Q. What methodologies resolve contradictions in spectral or bioactivity data?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify anomalies .
- Dose-Response Studies : Address bioactivity inconsistencies (e.g., antifungal IC₅₀ variability) by testing across multiple cell lines (e.g., Candida albicans vs. Aspergillus niger) under standardized CLSI protocols .
Q. How are pharmacokinetic properties evaluated in silico?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
